molecular formula C35H50N10O12 B1668154 Tyr-arg-gly-(4-nitro-phe)-pro-NH2 CAS No. 88331-14-0

Tyr-arg-gly-(4-nitro-phe)-pro-NH2

Cat. No. B1668154
CAS RN: 88331-14-0
M. Wt: 802.8 g/mol
InChI Key: IDHPVZFSVGWIIP-WMEHTASQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW 443C is a selective mu-opioid receptor agonist.

Scientific Research Applications

Binding and Complex Formation

Tyr-arg-gly-(4-nitro-phe)-pro-NH2 and its analogs have been studied for their ability to bind with specific ions. For instance, leucine-enkephalin amide and its nitro analogs demonstrate significant interactions with Cu(II) ions. These interactions involve complex stability constants and the formation of stable complexes with coordinated nitrogens. Such studies are pivotal in understanding the biochemical interactions of peptides with metal ions (Kowalik-Jankowska et al., 1995).

Oxidation and Modification of Peptides

Research has shown that nitrogen dioxide (NO2.) can oxidize specific peptides containing tyrosine, such as Gly-Tyr, in aqueous solutions. This process results in the formation of phenoxyl radicals and, ultimately, nitrotyrosine. Understanding these oxidative processes is crucial in biochemical and medical research, particularly in the context of protein modifications and the action of NO2 in biological systems (Prütz et al., 1985).

Enzymatic Cleavage and Inhibition

Studies have explored the enzymatic cleavage of peptides like Tyr-arg-gly-(4-nitro-phe)-pro-NH2. For instance, the cleavage of substance P by a post-proline cleaving enzyme has been analyzed, shedding light on the enzymatic processes involved in the regulation of neuropeptides. These findings are significant in neurobiology and pharmacology, particularly for understanding the dual roles of peptides like substance P (Blumberg et al., 1980).

Radioactive Labelling for Hormone-Macromolecule Studies

Research has been conducted on the synthesis of radioactive α-melanotropin derivatives, including those containing Tyr-arg-gly-(4-nitro-phe)-pro-NH2, for studying covalent hormone-macromolecule complexes. These studies are crucial for understanding the binding and action mechanisms of hormones at the molecular level (Eberle et al., 1977).

Peptide Conformation and Biological Activity

Research has been focused on understanding the structure-activity relationships of peptides like Tyr-arg-gly-(4-nitro-phe)-pro-NH2. For instance, studies on synthetic Met5-enkephalin peptide analogs reveal the importance of specific amino acid residues for biological activity, such as growth hormone release. These findings are crucial for drug design and understanding peptide hormone functions (Bowers et al., 1980).

properties

CAS RN

88331-14-0

Product Name

Tyr-arg-gly-(4-nitro-phe)-pro-NH2

Molecular Formula

C35H50N10O12

Molecular Weight

802.8 g/mol

IUPAC Name

acetic acid;(2S)-N-[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H42N10O8.2C2H4O2/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49;2*1-2(3)4/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46);2*1H3,(H,3,4)/t22-,23-,24+,25-;;/m0../s1

InChI Key

IDHPVZFSVGWIIP-WMEHTASQSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Appearance

Solid powder

Other CAS RN

88331-14-0

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YRGXP

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BW 443C
BW-443C
BW443C
Tyr-Arg-Gly-(4-nitro-Phe)-Pro-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-arg-gly-(4-nitro-phe)-pro-NH2
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Tyr-arg-gly-(4-nitro-phe)-pro-NH2
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Tyr-arg-gly-(4-nitro-phe)-pro-NH2
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Tyr-arg-gly-(4-nitro-phe)-pro-NH2
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Reactant of Route 6
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